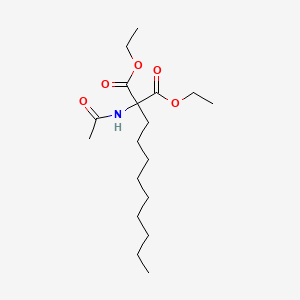
Diethyl 2-acetamido-2-nonylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-nonylpropanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a nonyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-nonylpropanedioate typically involves the following steps:
Preparation of Malonic Acid Diethyl Ester: This is achieved by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Acetamidation: The malonic acid diethyl ester is then reacted with acetic anhydride and a suitable amine to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-nonylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-nonylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-acetamido-2-nonylpropanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, influencing their activity. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: Similar structure but lacks the nonyl chain.
Diethyl 2-acetamidopropanedioate: Similar but with different alkyl groups.
Diethyl 2-acetamido-2-ethylpropanedioate: Similar but with an ethyl group instead of a nonyl group.
Uniqueness
Diethyl 2-acetamido-2-nonylpropanedioate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules .
Propiedades
Número CAS |
5440-56-2 |
|---|---|
Fórmula molecular |
C18H33NO5 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-nonylpropanedioate |
InChI |
InChI=1S/C18H33NO5/c1-5-8-9-10-11-12-13-14-18(19-15(4)20,16(21)23-6-2)17(22)24-7-3/h5-14H2,1-4H3,(H,19,20) |
Clave InChI |
NUJXESBVQGHSJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


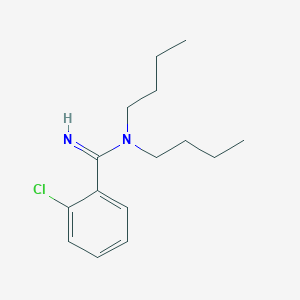
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
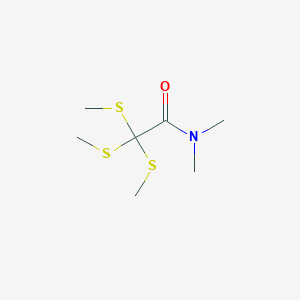
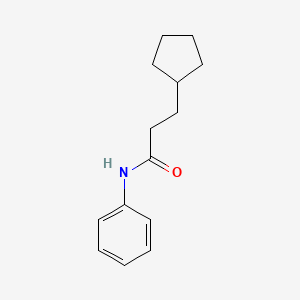
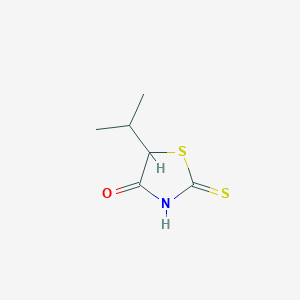

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
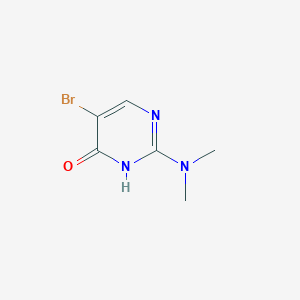
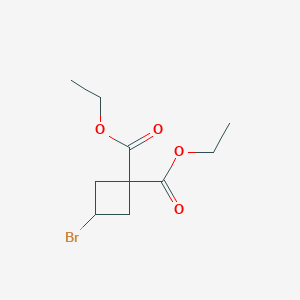
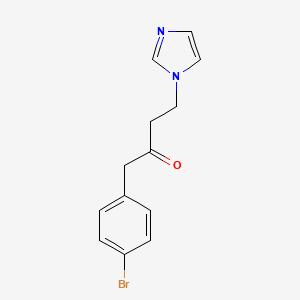

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
